molecular formula C5H11O3P B3052477 2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane CAS No. 41821-87-8

2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane

Cat. No. B3052477
CAS RN: 41821-87-8
M. Wt: 150.11 g/mol
InChI Key: PKYVNGPSAQXCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05026862

Procedure details

A mixture of 300 g of trimethyl phosphite and 200 ml of 2,3-butanediol was heated to 100° C. and the methanol formed was distilled off to obtain 170 g of 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane with a boiling point of 66° C. at 20 mm Hg, 37 g of the said product were added over two hours to 62.5 g of tert.-butyl bromoacetate heated to 115° C. under reduced pressure of 140 mm Hg and the volatile products were removed under reduced pressure to obtain 59 g of 2-tert.-butoxycarbonylmethyl-4,5-dimethyl-2-oxo-1,3,2-dioxaphospholane which slowly crystallized.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1](OC)(OC)[O:2][CH3:3].[CH3:8][CH:9]([OH:13])[CH:10]([OH:12])[CH3:11]>CO>[CH3:3][O:2][P:1]1[O:13][CH:9]([CH3:8])[CH:10]([CH3:11])[O:12]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
P(OC)(OC)OC
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
COP1OC(C(O1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.